2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol is a compound classified as an amino alcohol. It features an indane structure, characterized by a bicyclic hydrocarbon that consists of a benzene ring fused to a cyclopentane ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural properties and reactivity.
The compound can be synthesized through various chemical methods, with significant research focusing on optimizing these processes for better yields and purity. It is available from chemical suppliers and has been studied in various scientific contexts, particularly in relation to its biological activities and synthetic utility.
The synthesis of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol can be achieved through several approaches:
The industrial production of this compound typically employs optimized reaction conditions to maximize yield and purity. The choice of reducing agents and amination conditions may vary based on specific production requirements.
The molecular structure of 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C11H15NO |
Molecular Weight | 177.24 g/mol |
InChI | InChI=1S/C11H15NO/c12... |
InChI Key | SCDYHRTZTWKZDI-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(C1)C=C(C=C2)C(CO)N |
This structure indicates the presence of an amino group attached to a carbon that is also bonded to a hydroxyl group, characteristic of amino alcohols.
2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol can participate in various chemical reactions:
The mechanism of action for 2-(2-amino-2,3-dihydro-1H-inden-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may function as an inhibitor for certain enzymes or receptors, thus modulating their activity. The precise molecular targets vary depending on the application context, which includes potential therapeutic uses in various diseases .
The compound exhibits several notable physical properties:
Property | Value |
---|---|
Appearance | Typically a white solid |
Melting Point | Data not specified |
Solubility | Soluble in organic solvents |
Relevant chemical properties include:
The compound has several scientific applications:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3